

# Telaglenastat's impact on glutamine addiction in tumors

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Telaglenastat**'s Impact on Glutamine Addiction in Tumors

Prepared for: Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks is an increased dependence on glutamine, a phenomenon termed "glutamine addiction".[1][2] This dependency is primarily driven by the need for glutamine as a carbon source to replenish the tricarboxylic acid (TCA) cycle (anaplerosis) and as a nitrogen donor for the biosynthesis of nucleotides, non-essential amino acids, and glutathione.[1][3][4][5] The enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, is the gatekeeper of glutaminolysis and is frequently overexpressed in various cancers, including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and melanoma.[6][7][8] **Telaglenastat** (formerly CB-839) is a potent, selective, and orally bioavailable first-in-class inhibitor of GLS1.[5][9][10] By blocking the first crucial step in glutamine metabolism, **telaglenastat** effectively starves tumor cells of essential metabolic substrates, leading to anti-proliferative effects and providing a strong rationale for its development as an anticancer agent.[11][12] This technical guide details the mechanism of action of telaglenastat, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.



# Mechanism of Action: Disrupting the Hub of Glutamine Metabolism

**Telaglenastat** is a noncompetitive, allosteric inhibitor of the kidney-type isoform of glutaminase (GLS1).[5] It binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This blockade of GLS1 activity has several downstream consequences for the cancer cell:

- Inhibition of Anaplerosis: By preventing the conversion of glutamine to glutamate,
   telaglenastat blocks the entry of glutamine-derived carbon into the TCA cycle.[13][14] This depletes key TCA cycle intermediates like α-ketoglutarate, malate, and aspartate, impairing mitochondrial respiration and energy production.[5][13]
- Disruption of Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant. Telaglenastat treatment leads to decreased intracellular levels of glutamate and subsequently GSH, rendering cancer cells more vulnerable to oxidative stress.[5][13]
- Impaired Biosynthesis: The nitrogen from glutamine is essential for the synthesis of purine and pyrimidine nucleotides and non-essential amino acids.[3] By limiting glutamate availability, **telaglenastat** hinders the production of these vital building blocks required for cell growth and division.

The following diagram illustrates the central role of glutaminase in tumor cell metabolism and the point of intervention for **telaglenastat**.





Click to download full resolution via product page

**Caption: Telaglenastat** inhibits glutaminase (GLS1), blocking glutamine's conversion to glutamate.

# **Quantitative Preclinical Data**

**Telaglenastat** has demonstrated potent anti-proliferative activity across a wide range of cancer models, both as a single agent and in combination therapies.

# Table 1: In Vitro Anti-proliferative Activity of Telaglenastat



| Cell Line  | Cancer Type                                   | IC50 (nM)     | Notes            | Reference |
|------------|-----------------------------------------------|---------------|------------------|-----------|
| HCC-1806   | Triple-Negative<br>Breast Cancer<br>(TNBC)    | < 50          | Highly sensitive | [15]      |
| MDA-MB-231 | Triple-Negative<br>Breast Cancer<br>(TNBC)    | Not specified | Sensitive        | [15]      |
| T47D       | ER-Positive<br>Breast Cancer                  | > 1000        | Resistant        | [15]      |
| Caki-1     | Clear Cell Renal<br>Cell Carcinoma<br>(ccRCC) | ~10           | Highly sensitive | [13]      |
| ACHN       | Clear Cell Renal<br>Cell Carcinoma<br>(ccRCC) | ~20           | Highly sensitive | [13]      |

**Table 2: Impact of Telaglenastat on Tumor Metabolism** 



| Cell Line                       | Treatment                      | Change in<br>Glutamine<br>Consumpti<br>on | Change in<br>Glucose<br>Consumpti<br>on | Change in<br>OCR/ECAR<br>Ratio          | Reference |
|---------------------------------|--------------------------------|-------------------------------------------|-----------------------------------------|-----------------------------------------|-----------|
| Patient-<br>Derived<br>Melanoma | 1 μM<br>Telaglenastat<br>(12h) | Up to 80%<br>decrease                     | Not specified                           | Not specified                           | [16]      |
| ACHN (RCC)                      | Telaglenastat                  | > 80%<br>decrease                         | No change                               | Decrease                                | [13]      |
| ACHN (RCC)                      | Everolimus                     | No change                                 | ~37%<br>decrease                        | Not specified                           | [13]      |
| ACHN (RCC)                      | Telaglenastat<br>+ Everolimus  | > 80%<br>decrease                         | ~37%<br>decrease                        | Not specified                           | [13]      |
| CAL-27<br>(HNSCC)               | 1000 nM<br>Telaglenastat       | Not specified                             | Not specified                           | Significant<br>decrease (p ≤<br>0.0001) | [6]       |
| HN5<br>(HNSCC)                  | 1000 nM<br>Telaglenastat       | Not specified                             | Not specified                           | Significant<br>decrease (p ≤<br>0.0001) | [6]       |

**Table 3: In Vivo Antitumor Efficacy of Telaglenastat** 



| Xenograft<br>Model | Cancer Type                      | Treatment                                                            | Tumor Growth<br>Inhibition (TGI)                       | Reference |
|--------------------|----------------------------------|----------------------------------------------------------------------|--------------------------------------------------------|-----------|
| TNBC Model         | Triple-Negative<br>Breast Cancer | Telaglenastat<br>(200 mg/kg, p.o.)                                   | 61%                                                    | [15]      |
| JIMT-1             | Breast Cancer                    | Telaglenastat<br>(200 mg/kg, p.o.)                                   |                                                        | [15]      |
| Caki-1             | Renal Cell<br>Carcinoma          | Telaglenastat<br>(200 mg/kg, BID)<br>+ Everolimus (1<br>mg/kg, QD)   | Significantly<br>greater than<br>either agent<br>alone | [13][17]  |
| Caki-1             | Renal Cell<br>Carcinoma          | Telaglenastat<br>(200 mg/kg, BID)<br>+ Cabozantinib<br>(1 mg/kg, QD) | Significantly<br>greater than<br>either agent<br>alone | [13][17]  |

### **Clinical Trial Evidence**

**Telaglenastat** has been evaluated in multiple clinical trials, primarily in combination with other targeted agents.

**Table 4: Summary of Key Clinical Trial Results** 



| Trial Name<br>(NCT)                   | Phase | Cancer<br>Type                                         | Treatment<br>Arms                                                   | Key Finding                                                                                              | Reference |
|---------------------------------------|-------|--------------------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| Phase 1<br>Study<br>(NCT020718<br>62) | I     | Advanced<br>Solid Tumors                               | Telaglenastat<br>Monotherapy                                        | Recommend ed Phase 2 Dose (RP2D) established at 800 mg BID. Disease control rate (DCR) of 50% in RCC.    | [12][18]  |
| ENTRATA<br>(NCT031636<br>67)          | II    | Advanced/Me<br>tastatic RCC<br>(heavily<br>pretreated) | Telaglenastat<br>+ Everolimus<br>vs. Placebo +<br>Everolimus        | Median PFS was 3.8 months vs. 1.9 months (HR, 0.64). Showed proof of principle.                          | [8][19]   |
| CANTATA<br>(NCT034282<br>17)          | III   | Advanced/Me<br>tastatic RCC                            | Telaglenastat<br>+<br>Cabozantinib<br>vs. Placebo +<br>Cabozantinib | Did not meet<br>primary<br>endpoint.<br>Median PFS<br>was 9.2<br>months vs.<br>9.3 months<br>(HR, 0.94). | [20]      |
| Phase I/II<br>Study                   | 1/11  | mMelanoma,<br>RCC, NSCLC                               | Telaglenastat<br>+ Nivolumab                                        | Combination was well- tolerated but did not show a consistent pattern of efficacy across cohorts. ORR    | [21]      |



in checkpoint inhibitor-naïve ccRCC was 24%.

## **Detailed Experimental Protocols**

Reproducibility is paramount in scientific research. This section details the methodologies for key assays used to evaluate **telaglenastat**'s efficacy.

### Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

- Cell Plating: Seed cells (e.g., HCC1806, Caki-1) in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
- Treatment: Treat cells with a serial dilution of telaglenastat (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO).[15]
- Incubation: Incubate plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).[15]
- Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
- Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Record luminescence using a plate reader.
- Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.



# Glutaminase (GLS) Activity Assay (Coupled Enzyme Assay)

This method indirectly measures GLS activity by quantifying a downstream product.[18][22]

- Principle: GLS converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then oxidizes glutamate to α-ketoglutarate, concomitantly reducing NAD+ to NADH. The increase in NADH absorbance at 340 nm is proportional to GLS activity.
- Lysate Preparation: Harvest cells or tissue and prepare protein lysates. Determine protein concentration using a standard method (e.g., BCA assay).
- Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD+, and glutamate dehydrogenase.
- Initiation: In a 96-well plate, add lysate to the reaction mixture. Initiate the reaction by adding the substrate, L-glutamine. For inhibitor studies, pre-incubate the lysate with **telaglenastat** before adding glutamine.
- Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements and monitor the change in absorbance at 340 nm over time.
- Analysis: Calculate the rate of NADH production (Vmax) from the linear portion of the kinetic curve. Determine percent inhibition by comparing the rates of telaglenastat-treated samples to vehicle controls.[18]

## Metabolic Flux Analysis (Seahorse XF Analyzer)

This technology measures the two major energy-producing pathways in the cell—mitochondrial respiration and glycolysis—in real-time.

 Workflow: The following diagram outlines the standard workflow for a Seahorse XF Mito Stress Test.





Click to download full resolution via product page

Caption: Workflow for assessing mitochondrial function using a Seahorse XF Mito Stress Test.



#### Protocol:

- Cell Plating: Seed cells into a Seahorse XF cell culture microplate and allow them to form a monolayer.
- o Treatment: Treat cells with telaglenastat or vehicle and incubate for the desired duration.
- Assay Preparation: One hour before the assay, replace the growth medium with Seahorse
   XF base medium supplemented with substrates (e.g., glutamine, glucose, pyruvate) and incubate in a non-CO<sub>2</sub> incubator.
- Instrument Setup: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
- Mito Stress Test: Load the inhibitor compounds into the injection ports of the sensor cartridge: Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).[23]
- Data Acquisition: The instrument measures Oxygen Consumption Rate (OCR) and
   Extracellular Acidification Rate (ECAR) at baseline and after each compound injection.[23]
- Analysis: Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR profile.

#### In Vivo Tumor Xenograft Study

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

- Animal Model: Use immunocompromised mice (e.g., SCID or Nude mice).
- Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5-10 million Caki-1 cells) into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, Telaglenastat,
   Combination Agent, Telaglenastat + Combination Agent).
- Dosing:



- Telaglenastat Formulation: Prepare in a vehicle such as 25% hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate (pH 2.0).[16]
- Administration: Administer telaglenastat orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).[13][15] Administer other drugs as required by their specific protocols.
- Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.
- Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or for a specified duration.
- Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.

## **Rationale for Combination Strategies**

While **telaglenastat** shows activity as a monotherapy, its efficacy is significantly enhanced when combined with agents that target complementary metabolic or signaling pathways. Tumors can often adapt to the inhibition of one pathway by upregulating another.

#### **Dual Blockade of Glucose and Glutamine Metabolism**

Many cancer cells, particularly in RCC, exhibit a dual dependence on both glucose (glycolysis) and glutamine (glutaminolysis) metabolism.[8] Signal transduction inhibitors like everolimus (mTOR inhibitor) and cabozantinib (VEGFR/MET/AXL inhibitor) are known to suppress glucose utilization.[13] Combining these agents with **telaglenastat** creates a synergistic metabolic crisis for the tumor by blocking both of its primary fuel sources.[13]





Click to download full resolution via product page

Caption: Synergistic tumor inhibition by dual blockade of glycolysis and glutaminolysis.

### **Combination with Immunotherapy**

The tumor microenvironment (TME) is often glutamine-depleted due to high consumption by cancer cells. This nutrient scarcity can impair the function of immune cells, such as tumor-infiltrating lymphocytes (TILs). **Telaglenastat** can differentially impact tumor and immune cells. [16][24] By blocking glutamine uptake by tumor cells, it may increase the availability of extracellular glutamine for T cells, thereby enhancing their cytotoxic activity.[16] Preclinical studies have shown that combining **telaglenastat** with checkpoint inhibitors (e.g., anti-PD1) increases T-cell infiltration and improves anti-tumor activity.[16][25][26]

#### **Conclusion and Future Directions**



**Telaglenastat** represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted tumors. By potently and selectively inhibiting GLS1, it disrupts central metabolic pathways required for cancer cell survival and proliferation. While clinical results for monotherapy and some combinations have been modest, the strong preclinical data and clear mechanism of action provide a solid foundation for its continued investigation. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to GLS1 inhibition and exploring novel, rational combination strategies that can overcome metabolic plasticity and resistance mechanisms in tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glutamine Addiction: A New Therapeutic Target in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncoaddictology: Glucose and Glutamine Addiction in Cancer | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Glutamine Metabolism in Cancer: Understanding the Heterogeneity PMC [pmc.ncbi.nlm.nih.gov]
- 5. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 10. mdpi.com [mdpi.com]
- 11. NCI10220: A Phase II Basket Trial of Glutaminase Inhibitor (BeGIN) Telaglenastat (CB-839) HCl in Patients with NF1 Aberrations, NF1 Mutant Malignant Peripheral Nerve Sheath Tumors (MPNST), KEAP1/NRF2 and LKB1 Aberrant Tumors [mdanderson.org]
- 12. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 13. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. onclive.com [onclive.com]
- 20. consensus.app [consensus.app]
- 21. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification and characterization of a novel glutaminase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Telaglenastat's impact on glutamine addiction in tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611280#telaglenastat-s-impact-on-glutamineaddiction-in-tumors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com